molecular formula C10H18O B115128 (R)-3-Isopropylcycloheptanone CAS No. 154701-69-6

(R)-3-Isopropylcycloheptanone

Cat. No. B115128
M. Wt: 154.25 g/mol
InChI Key: FADJMQQFGSBLND-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Isopropylcycloheptanone is a chemical compound that belongs to the family of ketones. It is widely used in various scientific research applications due to its unique properties. This compound has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of (R)-3-Isopropylcycloheptanone is not fully understood. However, it is believed to act as a chiral auxiliary in asymmetric catalysis. It is also believed to interact with various enzymes and proteins in the body, which may lead to its biological activity.

Biochemical And Physiological Effects

(R)-3-Isopropylcycloheptanone has been shown to exhibit various biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties. It has also been shown to have anti-inflammatory properties. Additionally, it has been shown to exhibit analgesic effects.

Advantages And Limitations For Lab Experiments

(R)-3-Isopropylcycloheptanone has several advantages for lab experiments. It is a readily available starting material, and its synthesis is relatively simple. Additionally, it is a chiral compound, which makes it useful in asymmetric catalysis. However, (R)-3-Isopropylcycloheptanone has some limitations. It is not very soluble in water, which may limit its use in aqueous reactions. Additionally, it may be toxic in high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of (R)-3-Isopropylcycloheptanone. One area of research is the development of new synthetic methods for the compound. Another area of research is the exploration of its potential applications in medicinal chemistry. Additionally, further research is needed to fully understand its mechanism of action and its biological activity.

Synthesis Methods

(R)-3-Isopropylcycloheptanone can be synthesized by the reaction of cycloheptanone with isopropylmagnesium bromide. This reaction is carried out in the presence of a catalyst, such as copper (II) chloride. The resulting product is then purified by distillation or chromatography.

Scientific Research Applications

(R)-3-Isopropylcycloheptanone has been extensively used in scientific research due to its unique properties. It is used as a chiral building block in the synthesis of various biologically active compounds. It has also been used as a starting material for the synthesis of natural products such as (+)-sedamine and (-)-lentiginosine. Additionally, (R)-3-Isopropylcycloheptanone has been used as a ligand in asymmetric catalysis, which has significant potential in the field of medicinal chemistry.

properties

CAS RN

154701-69-6

Product Name

(R)-3-Isopropylcycloheptanone

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-3-propan-2-ylcycloheptan-1-one

InChI

InChI=1S/C10H18O/c1-8(2)9-5-3-4-6-10(11)7-9/h8-9H,3-7H2,1-2H3/t9-/m1/s1

InChI Key

FADJMQQFGSBLND-SECBINFHSA-N

Isomeric SMILES

CC(C)[C@@H]1CCCCC(=O)C1

SMILES

CC(C)C1CCCCC(=O)C1

Canonical SMILES

CC(C)C1CCCCC(=O)C1

synonyms

Cycloheptanone, 3-(1-methylethyl)-, (3R)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.